Ethidium homodimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

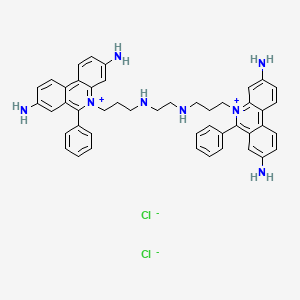

Ethidium homodimer is a high-affinity fluorescent nucleic acid stain. It is weakly fluorescent until it binds to DNA, at which point it emits red fluorescence with excitation and emission maxima at approximately 528 nm and 617 nm, respectively . This compound is highly positively charged and cell-impermeant, making it widely used as a cell viability indicator .

Métodos De Preparación

Ethidium homodimer is synthesized through a series of chemical reactions involving the condensation of ethidium bromide with a suitable diamine. The reaction typically requires anhydrous conditions and is carried out in a solvent such as dimethyl sulfoxide (DMSO). The final product is purified through crystallization or chromatography .

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The compound is then formulated into a stable, high-purity powder or solution for distribution .

Análisis De Reacciones Químicas

Ethidium homodimer primarily undergoes intercalation reactions with nucleic acids. It binds to both DNA and RNA in a sequence-independent manner, resulting in a significant fluorescence enhancement . The compound does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.

Common reagents used in the preparation and application of this compound include anhydrous DMSO and phosphate-buffered saline (PBS). The major product formed from its interaction with nucleic acids is a highly fluorescent complex that is useful for various analytical applications .

Aplicaciones Científicas De Investigación

Ethidium homodimer has a wide range of applications in scientific research:

Mecanismo De Acción

Ethidium homodimer exerts its effects through intercalation into nucleic acids. The compound binds to DNA and RNA by inserting itself between the base pairs, which leads to a significant increase in fluorescence. This intercalation disrupts the normal structure of the nucleic acids, making it an effective tool for detecting and quantifying nucleic acids in various samples .

Comparación Con Compuestos Similares

Ethidium homodimer is often compared to other nucleic acid stains such as Propidium Iodide and Ethidium Bromide. Unlike Propidium Iodide, this compound has a higher affinity for nucleic acids, allowing for lower dye concentrations and no-wash staining protocols . This compound is also more specific for dead cells compared to Ethidium Bromide, which can stain both live and dead cells .

Similar compounds include:

Propidium Iodide: Another nucleic acid stain used for cell viability assays.

Ethidium Bromide: A widely used nucleic acid stain for gel electrophoresis.

SYTOX Green: A cell-impermeant dye used for dead cell staining.

This compound stands out due to its high fluorescence enhancement and specificity for dead cells, making it a valuable tool in various scientific and industrial applications.

Propiedades

Fórmula molecular |

C46H48Cl2N8 |

|---|---|

Peso molecular |

783.8 g/mol |

Nombre IUPAC |

5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride |

InChI |

InChI=1S/C46H46N8.2ClH/c47-33-13-17-37-39-19-15-35(49)29-43(39)53(45(41(37)27-33)31-9-3-1-4-10-31)25-7-21-51-23-24-52-22-8-26-54-44-30-36(50)16-20-40(44)38-18-14-34(48)28-42(38)46(54)32-11-5-2-6-12-32;;/h1-6,9-20,27-30,49-52H,7-8,21-26,47-48H2;2*1H |

Clave InChI |

BGWLYQZDNFIFRX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=[N+]2CCCNCCNCCC[N+]5=C6C=C(C=CC6=C7C=CC(=CC7=C5C8=CC=CC=C8)N)N)N)N.[Cl-].[Cl-] |

Sinónimos |

4,7-diazadecyl-5,5'-bis(3,8-diamino-6-phenylphenanthridium) dichloride dihydrochloride EthD-1 ethidium homodimer ethidium homodimer-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.